3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid
CAS No.: 6315-90-8
Cat. No.: VC3732247
Molecular Formula: C10H7NO6
Molecular Weight: 237.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6315-90-8 |
|---|---|
| Molecular Formula | C10H7NO6 |
| Molecular Weight | 237.17 g/mol |
| IUPAC Name | (Z)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C10H7NO6/c12-10(13)2-1-6-3-8-9(17-5-16-8)4-7(6)11(14)15/h1-4H,5H2,(H,12,13)/b2-1- |
| Standard InChI Key | GJAIAEVUUHUHTE-UPHRSURJSA-N |
| Isomeric SMILES | C1OC2=C(O1)C=C(C(=C2)/C=C\C(=O)O)[N+](=O)[O-] |
| SMILES | C1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)[N+](=O)[O-] |
| Canonical SMILES | C1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)[N+](=O)[O-] |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 6315-90-8 |
| Molecular Formula | C10H7NO6 |
| Molecular Weight | 237.17 g/mol |
| IUPAC Name | (Z)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C10H7NO6/c12-10(13)2-1-6-3-8-9(17-5-16-8)4-7(6)11(14)15/h1-4H,5H2,(H,12,13)/b2-1- |
| Standard InChIKey | GJAIAEVUUHUHTE-UPHRSURJSA-N |
The compound is also sometimes referred to as (E)-3-(5-nitrobenzo[d] dioxol-6-yl)acrylic acid in some literature, indicating potential variations in the naming conventions regarding both the configuration of the double bond and the position numbering system used for the nitro group substitution .
Structural Characteristics and Isomerism
The structure of 3-(6-Nitrobenzo[d] dioxol-5-yl)acrylic acid features several important structural elements that influence its chemical behavior and potential applications. The compound consists of a benzodioxole ring system with a nitro group substitution, connected to an acrylic acid moiety via a carbon-carbon double bond.
Core Structural Features
The primary structural components include:
-
A benzodioxole ring (1,3-dioxole fused to a benzene ring)
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A nitro (-NO2) group attached at the 6-position of the benzodioxole ring
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An acrylic acid (-CH=CH-COOH) group attached at the 5-position of the benzodioxole ring
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A carbon-carbon double bond within the acrylic acid moiety, which can exist in either E or Z configuration
Stereochemistry and Configuration
Crystallographic studies of this compound and its derivatives consistently report an E-configuration around the carbon-carbon double bond in the solid state . This stereochemical arrangement plays a significant role in determining the three-dimensional structure of the molecule and its interactions with biological targets or other chemical entities.
In the solid state, the molecule adopts a V-shaped conformation, with the aromatic rings positioned at specific angles to each other. For example, in related compounds like (E)-3-(6-Nitrobenzo[d] dioxol-5-yl)-2-phenylacrylic acid, the two aromatic rings are inclined to one another by 67.96 (7)°, creating a distinct spatial arrangement that may contribute to its biological activity and crystal packing properties .
Spectroscopic Characterization and Analysis
Comprehensive characterization of 3-(6-Nitrobenzo[d] dioxol-5-yl)acrylic acid requires multiple analytical techniques to confirm its structure, purity, and physical properties. The spectroscopic data available from studies on this compound and its derivatives provide valuable insights into its structural features and molecular interactions.
Crystallographic Data
X-ray crystallography studies of related compounds, such as (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d] dioxol-5-yl)acrylic acid, reveal important structural details that likely apply to the parent compound as well. These compounds typically crystallize in the triclinic system with space group P-1. The reported unit cell parameters for related derivatives include:
| Parameter | Value |
|---|---|
| a | 5.829 Å |
| b | 8.801(16) Å |
| c | 13.543(3) Å |
| α | 87.753(15)° |
| β | 81.945(15)° |
| γ | 86.342(14)° |
The crystal structure typically shows V-shaped molecules linked to form inversion dimers connected by pairs of C-H···O hydrogen bonds . This information provides valuable insights into the preferred molecular conformation and intermolecular interactions in the solid state.
Infrared Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is valuable for identifying the functional groups present in the compound. Key absorption bands would be expected for:
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O-H stretching of the carboxylic acid group (broad band around 3000-2500 cm⁻¹)
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C=O stretching of the carboxylic acid (strong band around 1700-1680 cm⁻¹)
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C=C stretching of the olefinic bond (band around 1650-1600 cm⁻¹)
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NO₂ asymmetric and symmetric stretching (strong bands around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹)
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C-O stretching of the dioxole ring (bands in the 1300-1000 cm⁻¹ region)
These spectroscopic techniques, combined with mass spectrometry and elemental analysis, provide comprehensive confirmation of the compound's structure and purity, essential for research applications.
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